molecular formula C16H20ClN5O4S B2399491 6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione CAS No. 869076-80-2

6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B2399491
CAS RN: 869076-80-2
M. Wt: 413.88
InChI Key: ZOCJPOUOTVMXJH-UHFFFAOYSA-N
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Description

The compound “6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione” is a chemical compound . It is related to a series of compounds that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, starting from 4-chlorobenzoic acid, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activity

Compounds related to 6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione have been researched for their potential in treating bacterial, fungal, and parasitic infections. For instance, Khan et al. (2019) synthesized and characterized derivatives of this compound, demonstrating significant antibacterial, antifungal, and anthelmintic activities. These findings indicate the potential for developing new treatments for various infections (Khan et al., 2019).

Antimicrobial Activity

Al-Turkistani et al. (2011) reported on the synthesis of derivatives of this compound, which showed potent in vitro activities against a panel of Gram-positive and Gram-negative bacteria. This research highlights the compound's utility in developing new antimicrobial agents (Al-Turkistani et al., 2011).

Anticancer Potential

Research by Mallesha et al. (2012) explored the antiproliferative activity of derivatives against human cancer cell lines. Their findings suggest that certain derivatives of this compound could be potential anticancer agents, warranting further investigation (Mallesha et al., 2012).

Fluorescence Microscopy Applications

Lacivita et al. (2009) synthesized derivatives with fluorescent properties, demonstrating high affinity for 5-HT(1A) receptors and potential for visualizing these receptors in cellular models. This research opens avenues for using these compounds in fluorescence microscopy and receptor visualization (Lacivita et al., 2009).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) studied novel piperazine substituted naphthalimide model compounds, which displayed characteristic fluorescence properties useful in pH probing and studying photo-induced electron transfer processes. This indicates potential applications in chemical and biological sensing (Gan et al., 2003).

Multifunctional Antioxidants in Age-Related Diseases

Jin et al. (2010) synthesized analogues of the compound with free radical scavenger and chelating groups, showing potential for treating age-related diseases like cataract, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Future Directions

The future directions for research on “6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione” and similar compounds could include further investigation of their anti-tubercular activity, as well as exploration of their potential applications in other areas .

properties

IUPAC Name

6-amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O4S/c1-19-14(18)13(15(23)20(2)16(19)24)27(25,26)22-8-6-21(7-9-22)12-5-3-4-11(17)10-12/h3-5,10H,6-9,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCJPOUOTVMXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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